6-(1H-Imidazol-2-yl)nicotinic acid
Overview
Description
6-(1H-Imidazol-2-yl)nicotinic acid is a heterocyclic compound that features both an imidazole and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-Imidazol-2-yl)nicotinic acid typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-(1H-Imidazol-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents and nucleophiles are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution can introduce various functional groups into the imidazole ring .
Scientific Research Applications
6-(1H-Imidazol-2-yl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-2-yl)nicotinic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, altering their activity. This binding can inhibit or activate enzymatic pathways, leading to various biological effects. The compound’s ability to interact with nucleic acids and proteins also contributes to its diverse biological activities .
Comparison with Similar Compounds
- 1H-Imidazol-1-ylacetic acid
- 3-(1H-Imidazol-1-yl)benzoic acid
- 6-(Dimethylamino)nicotinic acid
Comparison: 6-(1H-Imidazol-2-yl)nicotinic acid is unique due to the presence of both an imidazole and a nicotinic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8/h1-5H,(H,10,11)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGQNKNFKCRBPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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